Introduction: The Strategic Importance of an Odd-Chain Sphingoid
Introduction: The Strategic Importance of an Odd-Chain Sphingoid
An In-depth Technical Guide to the Synthesis and Application of C17 Sphingosine for Research
In the intricate world of lipidomics, sphingolipids stand out as critical regulators of cellular processes, acting as both structural components of membranes and as signaling molecules that govern cell fate decisions like proliferation, differentiation, and apoptosis.[1][2][3] The central backbone of most mammalian sphingolipids is D-erythro-sphingosine, an 18-carbon (C18) amino alcohol.[4] While C18 sphingosine and its metabolites are of immense biological interest, their accurate quantification in complex biological samples presents a significant analytical challenge.
This guide focuses on the synthesis and application of C17 sphingosine ((2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol), a non-naturally occurring, odd-chain analogue of the endogenous C18 sphingoid base.[5][6][7] Its primary and indispensable role in modern research is as an internal standard for mass spectrometry-based lipidomics.[5][6][8][9] Because it is chemically and physically almost identical to its endogenous C18 counterpart, C17 sphingosine co-extracts and co-ionizes, but is easily distinguished by its unique mass. This allows it to correct for sample loss and instrumental variability, enabling highly accurate and reproducible quantification of natural sphingolipids.[9][10] This guide provides a detailed exploration of a robust synthetic route to C17 sphingosine and outlines its practical application in a research workflow.
Part 1: Understanding the Blueprint - Biosynthesis vs. Chemical Synthesis
To appreciate the logic behind a chemical synthesis, it is instructive to first understand the natural biosynthetic pathway of sphingolipids, which occurs in the endoplasmic reticulum.[11][12]
The De Novo Biosynthetic Pathway
Nature's synthesis is a masterclass in enzymatic precision:
-
Condensation: The process begins with the condensation of L-serine and a C16 fatty acyl-CoA (Palmitoyl-CoA), catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[12][13] This sets the stereochemistry of the eventual C2 and C3 centers.
-
Reduction: The resulting 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.[13][14]
-
N-Acylation: A fatty acid is attached to the amino group by a ceramide synthase (CerS) to form dihydroceramide.[11]
-
Desaturation: Finally, a trans double bond is introduced at the C4-C5 position by dihydroceramide desaturase to yield ceramide, the immediate precursor to most complex sphingolipids.[1][14] Free sphingosine is then typically formed from the breakdown of these complex sphingolipids in the lysosome.[4]
Caption: The de novo biosynthesis pathway of ceramide in the endoplasmic reticulum.
Rationale for Chemical Synthesis
Chemical synthesis provides access to non-natural analogues like C17 sphingosine and offers absolute control over stereochemistry and purity, which is essential for a high-quality analytical standard. The synthetic strategy often mirrors the biological logic by starting with a chiral precursor that sets the stereochemistry, followed by the construction of the hydrocarbon tail.
Part 2: A Stereoselective Chemical Synthesis of C17 Sphingosine
The paramount challenge in synthesizing sphingosine is the precise installation of two contiguous stereocenters (at C2 and C3) and the C4-C5 trans double bond. A highly effective strategy begins with a chiral pool starting material, L-serine, which already contains the correct stereochemistry for the C2 amino and C3 hydroxyl groups.
Overall Synthetic Workflow
The synthesis can be logically broken down into five key stages: protecting the reactive groups of L-serine, elongating the carbon chain, stereoselectively forming the second chiral center, introducing the double bond, and finally, deprotection to yield the target molecule.
Caption: Key stages in the chemical synthesis of C17 Sphingosine from L-Serine.
Detailed Experimental Protocol
This protocol is a representative method adapted from established synthetic strategies for sphingoid bases.[15][16]
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or toxic and should be handled with care.
Step 1: Preparation of Protected L-Serine Weinreb Amide
-
Rationale: The amine group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. The carboxylic acid is converted to a Weinreb amide, which is an excellent electrophile for controlled addition of organometallic reagents without over-addition.[15]
-
Procedure:
-
Dissolve L-serine in a 1:1 mixture of dioxane and 1 M NaOH at -10 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to warm to room temperature over 4 hours. Acidify and extract to yield N-Boc-L-serine.
-
Dissolve N-Boc-L-serine in dichloromethane (DCM). At -15 °C, add N,O-dimethylhydroxylamine hydrochloride, EDCI, and N-methylmorpholine (NMM).
-
Stir for 2 hours, then perform an aqueous workup and purify by column chromatography to yield the protected Weinreb amide.
-
Step 2: Chain Elongation via Grignard Reaction
-
Rationale: A C14 Grignard reagent is used to add the remainder of the hydrocarbon chain. This specific chain length will result in the final C17 backbone. The Weinreb amide ensures the reaction stops at the ketone stage.
-
Procedure:
-
Prepare a Grignard reagent from 1-bromotetradecane and magnesium turnings in anhydrous diethyl ether.
-
Add the protected Weinreb amide from Step 1 dropwise to the Grignard solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated ammonium chloride solution, extract with ether, and purify the resulting ketone by column chromatography.
-
Step 3: Stereoselective Reduction of the Ketone
-
Rationale: This is the most critical step for establishing the correct D-erythro (2S, 3R) stereochemistry. A bulky, stereoselective reducing agent is used to approach the ketone from the sterically least hindered face, yielding the desired anti-isomer. Lithium tri-tert-butoxyaluminum hydride is an excellent choice for this transformation.[15]
-
Procedure:
-
Dissolve the ketone from Step 2 in absolute ethanol.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of lithium tri-tert-butoxyaluminum hydride (TBLAH) dropwise.
-
Stir for 2 hours at -78 °C.
-
Quench the reaction, perform an aqueous workup, and purify by column chromatography to yield the protected anti-amino alcohol.
-
Step 4: Introduction of the C4-C5 trans Double Bond
-
Rationale: While the previous steps built the saturated backbone, this step introduces the characteristic double bond. A modern and highly efficient method is the olefin cross-metathesis reaction using a Grubbs catalyst.[15][16] For a C17 final product, the reaction would be between a protected amino alcohol with a terminal alkene and an appropriate alkene partner. An alternative strategy involves creating the double bond earlier in the synthesis via a Wittig reaction. For this guide, we assume a precursor amenable to metathesis was created in Step 2.
-
Procedure (Illustrative for Olefin Metathesis):
-
Dissolve the protected amino alcohol (containing a terminal alkene) and 1-tridecene in degassed chloroform.
-
Add Grubbs' 2nd generation catalyst (e.g., 5-10 mol%).
-
Stir at room temperature for 12 hours under an inert atmosphere.
-
Quench the reaction and purify by column chromatography to obtain the protected C17 sphingosine precursor with the desired E-configuration double bond.
-
Step 5: Deprotection
-
Rationale: The final step is to remove the Boc protecting group to reveal the free amine of the sphingosine molecule. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the protected product from Step 4 in methanol at 0 °C.
-
Add acetyl chloride dropwise and allow the solution to warm to room temperature.
-
Stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Evaporate the solvent in vacuo. The resulting product can be purified by recrystallization or chromatography to yield pure C17 sphingosine.
-
| Step | Key Reagent(s) | Purpose | Typical Yield |
| 1 | (Boc)₂O, Weinreb Amide Reagents | Protection of functional groups | ~85-95% |
| 2 | 1-Bromotetradecane, Mg | Addition of C14 alkyl chain | ~70-80% |
| 3 | TBLAH or similar reducing agent | Stereoselective ketone reduction | >80% |
| 4 | Grubbs' Catalyst, Alkene partner | Formation of C4=C5 trans bond | ~70-85% |
| 5 | Acetyl Chloride in Methanol | Removal of Boc protecting group | >90% |
| Table 1. Summary of the synthetic protocol for C17 Sphingosine. |
Part 3: Quality Control and Application in Lipidomics
Characterization of Synthetic C17 Sphingosine
The identity and purity of the final product must be rigorously confirmed before its use as an analytical standard.
-
Mass Spectrometry (MS): Electrospray ionization (ESI)-MS should confirm the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, with particular attention to the coupling constants of the protons around the double bond to verify its trans (E) configuration.
-
HPLC: Purity is assessed using High-Performance Liquid Chromatography, which should show a single, sharp peak.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₅NO₂ | [7] |
| Molecular Weight | 285.5 g/mol | [7] |
| IUPAC Name | (E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | [7] |
| CAS Number | 6918-48-5 | [7] |
Table 2. Key properties of C17 Sphingosine.
Workflow for Quantification of Endogenous Sphingolipids
The true value of synthetic C17 sphingosine is realized in its application. Here is a standard workflow for quantifying endogenous C18 sphingosine in a biological sample (e.g., human plasma).
Caption: Workflow for quantifying endogenous sphingolipids using C17 sphingosine as an internal standard.
-
Sample Spiking: A precise, known quantity of C17 sphingosine is added to the biological sample at the very beginning of the workflow.[9][10]
-
Lipid Extraction: Total lipids are extracted using a standard protocol, such as a Folch extraction with a chloroform/methanol mixture.[1] During this process, any loss of lipid will affect both the endogenous C18 analyte and the C17 standard equally.
-
LC-MS/MS Analysis: The lipid extract is injected into an HPLC system coupled to a tandem mass spectrometer. The HPLC separates different lipid classes. The mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode, where it specifically looks for the precursor-to-product ion transitions unique to C18 and C17 sphingosine.[8][9]
-
Quantification: The peak area for the C18 sphingosine is measured and compared to the peak area for the C17 sphingosine. By using a calibration curve and the known concentration of the spiked standard, the ratio of these areas is used to calculate the exact concentration of the endogenous C18 sphingosine in the original sample.[9]
Conclusion
The chemical synthesis of C17 sphingosine is a crucial enabling technology for the field of sphingolipid research. While the synthesis is a multi-step process requiring careful control of stereochemistry, the resulting high-purity product provides an indispensable tool for researchers. Its application as an internal standard has fundamentally improved the accuracy and reliability of quantitative lipidomics, empowering scientists and drug development professionals to precisely delineate the roles of sphingolipids in health and disease.
References
-
Bielawska, A., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. PubMed. Available at: [Link]
-
Quora. (2021). How are sphingolipids synthesized? Quora. Available at: [Link]
-
Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Available at: [Link]
-
Kawate, T., et al. (1997). Synthesis of sphingosine analogues: stereoselective synthesis of 3-deoxysphingosine and cis-isomers. PubMed. Available at: [Link]
-
Radin, N. S., & Inokuchi, J. (1987). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. Available at: [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PubMed Central. Available at: [Link]
-
TREA. Synthesis of sphingosines and their derivatives. TREA. Available at: [Link]
-
Chen, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. Available at: [Link]
-
MetwareBio. (2023). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio. Available at: [Link]
- Google Patents. (1996). US5488167A - Synthesis of sphingosines. Google Patents.
-
Biology LibreTexts. (2022). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. Available at: [Link]
-
Penkert, H., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. Available at: [Link]
-
ResearchGate. (2016). Recent Progress in Chemical Syntheses of Sphingosines and Phytosphingosines. ResearchGate. Available at: [Link]
-
Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. Available at: [Link]
-
Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC - NIH. Available at: [Link]
-
PubChem - NIH. C17 Sphingosine. PubChem. Available at: [Link]
-
Wikipedia. Sphingosine. Wikipedia. Available at: [Link]
-
Limon, E., et al. (2020). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. NIH. Available at: [Link]
-
Spassieva, S., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed. Available at: [Link]
-
Merrill Jr, A. H., et al. (2009). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. PubMed. Available at: [Link]
-
LIPID MAPS. LMSP01040003. LIPID MAPS. Available at: [Link]
-
ResearchGate. (2021). Chemical synthesis of D-sphingosine (d18:1) and D-sphingosine (d20:1)... ResearchGate. Available at: [Link]
-
Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. C17 Sphingosine | C17H35NO2 | CID 5283557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 12. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
